Cas no 1159553-64-6 (3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine)

3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine 化学的及び物理的性質
名前と識別子
-
- 3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- 1,2,4-Triazolo[4,3-a]pyrazine, 3-[(2,3-difluorophenyl)methyl]-5,6,7,8-tetrahydro-
- 3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine
-
- MDL: MFCD11856698
- インチ: 1S/C12H12F2N4/c13-9-3-1-2-8(12(9)14)6-10-16-17-11-7-15-4-5-18(10)11/h1-3,15H,4-7H2
- InChIKey: DFUQSNQHBFZQMM-UHFFFAOYSA-N
- ほほえんだ: C12=NN=C(CC3=CC=CC(F)=C3F)N1CCNC2
3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263181-2.5g |
3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
1159553-64-6 | 95% | 2.5g |
$1791.0 | 2024-06-18 | |
Enamine | EN300-263181-0.1g |
3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
1159553-64-6 | 95% | 0.1g |
$317.0 | 2024-06-18 | |
Enamine | EN300-263181-0.5g |
3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
1159553-64-6 | 95% | 0.5g |
$713.0 | 2024-06-18 | |
Chemenu | CM421159-500mg |
3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
1159553-64-6 | 95%+ | 500mg |
$778 | 2023-11-24 | |
Chemenu | CM421159-250mg |
3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
1159553-64-6 | 95%+ | 250mg |
$504 | 2023-11-24 | |
A2B Chem LLC | AW46210-1g |
3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
1159553-64-6 | 95% | 1g |
$998.00 | 2024-04-20 | |
A2B Chem LLC | AW46210-50mg |
3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
1159553-64-6 | 95% | 50mg |
$259.00 | 2024-04-20 | |
1PlusChem | 1P01C5SY-5g |
3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
1159553-64-6 | 95% | 5g |
$3338.00 | 2023-12-26 | |
1PlusChem | 1P01C5SY-100mg |
3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
1159553-64-6 | 95% | 100mg |
$454.00 | 2023-12-26 | |
1PlusChem | 1P01C5SY-500mg |
3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
1159553-64-6 | 95% | 500mg |
$944.00 | 2023-12-26 |
3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine 関連文献
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazineに関する追加情報
Introduction to 3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine (CAS No. 1159553-64-6)
The compound 3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine, identified by its CAS number 1159553-64-6, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to the triazoloapyrazine class, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of difluorophenyl and triazoloapyrazine moieties in its structure imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of triazoloapyrazine derivatives in the development of novel pharmaceutical agents. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The difluorophenyl substituent plays a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of these molecules. By introducing fluorine atoms at the 2 and 3 positions of the phenyl ring, the compound achieves enhanced metabolic stability and improved binding affinity to biological targets.
In the context of modern drug design, the synthesis and characterization of 3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine have been extensively studied. Advanced synthetic methodologies have been employed to optimize the yield and purity of this compound. Techniques such as multi-step organic synthesis, including cyclization reactions and cross-coupling transformations, have been utilized to construct the complex triazoloapyrazine core. The use of palladium-catalyzed reactions has further facilitated the introduction of the difluorophenyl moiety with high efficiency.
The biological evaluation of 3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine has revealed intriguing insights into its mechanism of action. Preclinical studies indicate that this compound interacts with multiple cellular pathways involved in disease progression. Specifically, it has been shown to inhibit key enzymes and receptors implicated in cancer cell proliferation and survival. The triazoloapyrazine scaffold exhibits favorable interactions with target proteins due to its rigid structure and ability to form stable hydrogen bonds.
One of the most compelling aspects of this compound is its potential to overcome drug resistance mechanisms commonly observed in cancer therapy. The unique combination of structural features enhances its ability to disrupt aberrant signaling pathways while minimizing toxicity to healthy cells. This makes 3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine a valuable asset in the development of next-generation anticancer agents.
The synthetic route to 1159553-64-6 has been refined to ensure scalability and reproducibility. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed for rigorous quality control at each stage of production. These analytical techniques provide precise confirmation of molecular structure and purity levels required for pharmaceutical applications.
Future research directions include exploring derivatives of this compound with modified substitution patterns on the difluorophenyl ring or incorporating additional heterocyclic units into the triazoloapyrazine core. Such modifications may lead to enhanced biological activity or improved pharmacokinetic properties. Computational modeling studies are also being conducted to predict binding affinities and optimize lead structures before experimental synthesis.
The significance of CAS No. 1159553-64-6 extends beyond its immediate therapeutic potential. It serves as a building block for more complex molecular architectures in drug discovery programs. The structural diversity offered by this compound allows chemists to experiment with various functional groups while maintaining core pharmacological activity. This flexibility is essential for developing novel therapeutics that address unmet medical needs.
In conclusion,3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1 ,2 ,4 triazol o4 , 3 -apyraz ine (1159553 -64 -6) represents a cutting-edge development in medicinal chemistry with substantial promise for future medical applications . Its unique structural features , coupled with promising preclinical results , position it as a key compound in ongoing research efforts aimed at discovering new treatments for complex diseases . As scientific understanding continues to evolve , further exploration into this molecule will undoubtedly yield valuable insights into its therapeutic potential .
1159553-64-6 (3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine) 関連製品
- 2228018-27-5(rac-(3R,4S)-4-(pent-4-en-2-yl)oxolan-3-ol)
- 1442084-85-6(4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde)
- 1806800-97-4(4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde)
- 1173440-17-9((2E)-N-(5-{4-(methylsulfanyl)phenylmethyl}-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide)
- 921843-05-2(N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxybenzamide)
- 50456-78-5(2-Hydroxydibenzb,eoxepin-11(6H)-one)
- 2411253-99-9(2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one)
- 2169594-83-4(5-chloro-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile)
- 2287273-19-0((3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine)
- 23688-89-3(6-Chloropyrazine-2-carboxylic acid)



